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Abstract
This technical guide provides a comprehensive overview of Bis(2-chlorophenyl)
cyanocarbonimidodithioate, a molecule of interest within the broader class of

cyanocarbonimidodithioates. While direct and extensive research on this specific compound is

not widely published, this document synthesizes available data, explores its chemical

characteristics based on its structural motifs, and extrapolates potential applications in the

fields of medicinal chemistry and materials science. By examining the synthesis, potential

mechanisms of action, and relevant experimental protocols of analogous compounds, this

guide aims to equip researchers with the foundational knowledge necessary to investigate and

unlock the potential of Bis(2-chlorophenyl) cyanocarbonimidodithioate.
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Bis(2-chlorophenyl) cyanocarbonimidodithioate, identified by the CAS number 152382-52-

0, is an organic compound featuring a central cyanocarbonimidodithioate core flanked by two

2-chlorophenyl substituents. Its molecular formula is C₁₄H₈Cl₂N₂S₂, with a molecular weight of

approximately 339.26 g/mol . The presence of the cyanoimine and dithioate functionalities

suggests a rich and varied reactivity profile, making it a candidate for investigation in several

chemical and biological contexts. The 2-chloro substitution on the phenyl rings is expected to

significantly influence the molecule's electronic properties, solubility, and metabolic stability,

factors of critical importance in drug design and materials science.

Core Chemical Structure and Properties
A summary of the key chemical identifiers and properties for Bis(2-chlorophenyl)
cyanocarbonimidodithioate is presented in Table 1.

Property Value Source

CAS Number 152382-52-0 [1]

Molecular Formula C₁₄H₈Cl₂N₂S₂ [1]

Molecular Weight 339.26 g/mol [1]

Canonical SMILES
C1=CC=C(C(=C1)Cl)SC(=NC#

N)SC2=CC=CC=C2Cl
Inferred from name

InChI Key Inferred from structure

Synthesis and Mechanistic Considerations
While a specific, detailed synthesis protocol for Bis(2-chlorophenyl)
cyanocarbonimidodithioate is not readily available in peer-reviewed literature, its structure

suggests a plausible synthetic route based on the established chemistry of

cyanocarbonimidodithioates and related sulfur-containing compounds. A likely approach

involves the reaction of a suitable precursor with 2-chlorothiophenol.

Postulated Synthetic Pathway
A general and logical synthetic approach would likely involve the reaction of a cyanogen halide

or a related electrophilic cyanating agent with a salt of 2-chlorothiophenol, or a multi-step
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process starting from carbon disulfide.

Conceptual Synthesis Workflow:

Reactants

Intermediates

Product

2-Chlorothiophenol

2-Chlorophenylthiolate

Deprotonation

Base (e.g., NaH, K2CO3)

Electrophilic Cyanogen Source (e.g., BrCN, (SCN)2)

Bis(2-chlorophenyl)
cyanocarbonimidodithioate

Nucleophilic Attack

Carbon Disulfide (CS2) Dithiocarbamate AnalogReaction with amine source
Further reaction and
 S-alkylation/arylation

Click to download full resolution via product page

Caption: Postulated synthetic pathways for Bis(2-chlorophenyl) cyanocarbonimidodithioate.

The synthesis of related diaryl dithiocarbamates often proceeds via the deprotonation of a

diarylamine followed by the addition of carbon disulfide.[1] While our target molecule is not a

dithiocarbamate, analogous principles of nucleophilic addition to carbon disulfide or a related

electrophile, followed by reaction with a cyanating agent, could be applicable.

Key Mechanistic Insights
The core of the synthetic strategy would rely on the nucleophilicity of the sulfur atom in 2-

chlorothiophenol (or its corresponding thiolate). The reaction would likely proceed via a

nucleophilic substitution or addition mechanism. The choice of solvent and base would be
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critical to control the reactivity and minimize side reactions, such as the oxidative dimerization

of the thiophenol to form a disulfide.

Potential Applications in Drug Discovery and
Development
The structural features of Bis(2-chlorophenyl) cyanocarbonimidodithioate suggest several

avenues for investigation in drug discovery. The presence of two chlorophenyl groups can

enhance lipophilicity, potentially improving membrane permeability. The

cyanocarbonimidodithioate core is a bioisostere for other functional groups and can participate

in various non-covalent interactions with biological targets.

Anticancer and Antimicrobial Potential
Many "bis" compounds, including bisindoles and bis-triazines, have demonstrated significant

biological activity, including anticancer and antimicrobial effects.[2][3] The ability of the sulfur

atoms to coordinate with metal ions in metalloenzymes, and the potential for the cyano group

to act as a hydrogen bond acceptor, are features that could be exploited in the design of

enzyme inhibitors. For instance, thiosemicarbazones, which share some structural similarities,

are known to exhibit antitumor activity.[4]

Enzyme Inhibition
The cyanocarbonimidodithioate moiety could potentially target the active sites of various

enzymes. The sulfur atoms could interact with cysteine residues, while the overall shape and

electronic distribution of the molecule could allow for specific binding to enzyme pockets.

Hypothesized Mechanism of Enzyme Inhibition:
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Hypothetical Enzyme Inhibition Workflow

Bis(2-chlorophenyl)
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Enzyme Active Site
(e.g., containing Cysteine, Histidine)

Covalent Adduct Formation
(Thiol-disulfide exchange or Michael addition)

Proximity & Reactivity

Enzyme Inhibition

Click to download full resolution via product page

Caption: A conceptual workflow for the potential enzyme inhibitory activity.

Experimental Protocols and Characterization
Due to the limited availability of specific experimental data for Bis(2-chlorophenyl)
cyanocarbonimidodithioate, this section provides generalized protocols that would be

applicable for its synthesis and characterization, based on established methods for analogous

compounds.

General Synthetic Protocol (Hypothetical)
Thiolate Formation: To a solution of 2-chlorothiophenol (2.0 eq) in an anhydrous aprotic

solvent (e.g., THF, DMF), add a suitable base such as sodium hydride (2.1 eq) portion-wise

at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Reaction with Cyanogen Source: To the resulting thiolate solution, add a solution of a

cyanogen source (1.0 eq), such as cyanogen bromide, dropwise at 0 °C.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24

hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous

solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl

acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure. Purify the crude product by column

chromatography on silica gel.

Characterization Techniques
The synthesized compound should be characterized using a suite of standard analytical

techniques to confirm its identity and purity.
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Technique Expected Observations

¹H NMR

Aromatic protons of the 2-chlorophenyl groups

would appear in the aromatic region (typically δ

7.0-8.0 ppm). The integration and splitting

patterns would be consistent with a disubstituted

benzene ring.

¹³C NMR

Resonances corresponding to the aromatic

carbons, the carbon of the cyano group, and the

central carbon of the cyanocarbonimidodithioate

core would be observed.

FT-IR

A characteristic sharp peak for the cyano (C≡N)

stretch would be expected around 2150-2250

cm⁻¹. Bands corresponding to C=N and C-S

stretches would also be present.

Mass Spectrometry

The molecular ion peak corresponding to the

exact mass of the compound (C₁₄H₈Cl₂N₂S₂)

should be observed, along with a characteristic

isotopic pattern for the two chlorine atoms.

Elemental Analysis

The experimentally determined percentages of

Carbon, Hydrogen, Nitrogen, and Sulfur should

be in close agreement with the calculated

values.

Safety and Handling
As with any chemical compound where toxicological data is scarce, Bis(2-chlorophenyl)
cyanocarbonimidodithioate should be handled with care.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

goggles, gloves, and a lab coat.

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential dust or

vapors.
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Disposal: Dispose of the compound and any contaminated materials in accordance with

local, state, and federal regulations.

Future Directions and Conclusion
Bis(2-chlorophenyl) cyanocarbonimidodithioate represents an under-explored area of

chemical space. The foundational information and extrapolated insights provided in this guide

are intended to serve as a starting point for further investigation. Future research should focus

on:

Definitive Synthesis and Characterization: Developing and publishing a robust, high-yield

synthesis protocol and comprehensive characterization data.

Biological Screening: Evaluating the compound's activity in a broad range of biological

assays, including anticancer, antimicrobial, and enzyme inhibition screens.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with different

substitution patterns on the phenyl rings to understand the key structural determinants of

activity.

In conclusion, while direct experimental data on Bis(2-chlorophenyl)
cyanocarbonimidodithioate is limited, its chemical structure suggests a molecule with

significant potential. Through systematic investigation, its utility in drug discovery and other

scientific disciplines can be thoroughly explored.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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